2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine
Overview
Description
2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family This compound is characterized by the presence of a triazine ring substituted with chloro, morpholinyl, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of cyanuric chloride with appropriate amines.
Substitution Reactions: The chloro group on the triazine ring can be substituted with morpholine and piperidine under controlled conditions.
Reaction Conditions
Temperature: The reactions are generally carried out at elevated temperatures (80-120°C).
Solvent: Common solvents include acetonitrile, dichloromethane, or dimethylformamide.
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted triazines can be formed.
Oxidation Products: Oxidized derivatives of the triazine ring.
Reduction Products: Reduced forms of the triazine ring.
Scientific Research Applications
2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Agrochemicals: Used in the development of herbicides and pesticides.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity, block receptor sites, or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(morpholin-4-yl)-6-(methylamino)-1,3,5-triazine
- 2-Chloro-4-(morpholin-4-yl)-6-(dimethylamino)-1,3,5-triazine
- 2-Chloro-4-(morpholin-4-yl)-6-(ethylamino)-1,3,5-triazine
Uniqueness
2-Chloro-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is unique due to the presence of both morpholinyl and piperidinyl groups, which confer specific chemical and biological properties. This dual substitution enhances its potential for diverse applications compared to similar compounds with only one type of substituent.
Properties
IUPAC Name |
4-(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O/c13-10-14-11(17-4-2-1-3-5-17)16-12(15-10)18-6-8-19-9-7-18/h1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQLGGSXQNSZHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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